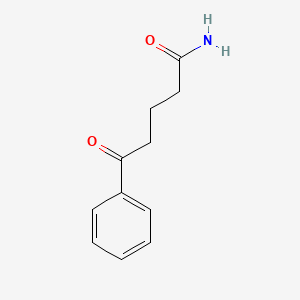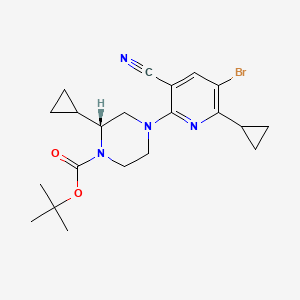![molecular formula C7H4ClN3O B12839092 3-Chloropyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B12839092.png)
3-Chloropyrido[3,4-b]pyrazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrazine ring The presence of a chlorine atom at the third position and a ketone group at the fifth position adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrido[3,4-b]pyrazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine-2,6-diamine with glyoxal in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrido[3,4-b]pyrazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-hydroxypyrido[3,4-b]pyrazin-5(6H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloropyrido[3,4-b]pyrazin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 3-Chloropyrido[3,4-b]pyrazin-5(6H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the chlorine atom and the ketone group can influence its binding affinity and selectivity towards molecular targets. The compound’s ability to undergo various chemical reactions also allows it to be modified for enhanced activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropyrido[4,3-b]pyrazin-5-ol
- 3-Chloropyrido[3,4-b]pyrazin-5-amine
- 5,6-Dichlorofurazano[3,4-b]pyrazine
Uniqueness
3-Chloropyrido[3,4-b]pyrazin-5(6H)-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a ketone group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
3-chloro-6H-pyrido[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C7H4ClN3O/c8-5-3-10-4-1-2-9-7(12)6(4)11-5/h1-3H,(H,9,12) |
InChI Key |
LDPAVTPEMNZAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=NC(=CN=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12839011.png)


![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-7,10-dioxo-2,11-dioxa-6,9,23-triazatetracyclo[15.6.2.13,6.020,24]hexacosa-1(23),17,19,21,24-pentaene-5-carboxamide](/img/structure/B12839026.png)

![disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12839036.png)
![4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12839037.png)




![1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine](/img/structure/B12839072.png)


